molecular formula C8H10BrNO2 B577935 4-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 1289131-55-0

4-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No. B577935
CAS RN: 1289131-55-0
M. Wt: 232.077
InChI Key: VDYQLUMBDMESTQ-UHFFFAOYSA-N
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Description

“4-Bromo-2-(2-methoxyethoxy)pyridine” is a chemical compound with the CAS Number: 1289131-55-0. It has a molecular weight of 232.08 and its IUPAC name is 4-bromo-2-(2-methoxyethoxy)pyridine . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organoselenium Catalysis

A study by Verma et al. (2016) developed a catalytic system using bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This process involves a quaternary selenium intermediate, highlighting an innovative use of organoselenium chemistry (Verma et al., 2016).

Halogenation Studies

Canibano et al. (2001) investigated the regioselective mono and dihalogenations of various substituted pyridines, including methoxy pyridines. This research contributes to our understanding of how different substituents on pyridines affect their reactivity and halogenation patterns (Canibano et al., 2001).

Synthesis of Cyanopyridine Derivatives

Bogdanowicz et al. (2013) explored the use of bromo-pyridine derivatives in synthesizing new cyanopyridine compounds. These compounds were tested for antimicrobial activity, showing effectiveness against various bacteria (Bogdanowicz et al., 2013).

Tautomerism and Bromination

Kolder and Hertog (2010) examined the bromination of dihydroxypyridine and its ethyl derivatives, providing insights into the tautomeric structures and the impact of bromination on these structures (Kolder & Hertog, 2010).

Synthesis of Natural Alkaloids

Baeza et al. (2010) used bromo-pyridine derivatives in the total synthesis of the natural alkaloid variolin B. This research showcases the application of these compounds in complex natural product synthesis (Baeza et al., 2010).

Corrosion Inhibition

Saady et al. (2020) discussed the use of a pyridine derivative as a corrosion inhibitor, demonstrating its effectiveness in protecting metal surfaces (Saady et al., 2020).

Suzuki Cross-Coupling Reactions

Parry et al. (2002) synthesized various pyridylboronic acids, including methoxy-pyridine derivatives, and demonstrated their utility in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002).

Safety and Hazards

The safety information for “4-Bromo-2-(2-methoxyethoxy)pyridine” includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYQLUMBDMESTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744862
Record name 4-Bromo-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289131-55-0
Record name 4-Bromo-2-(2-methoxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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